4-(3-Fluorophenoxy)benzoic acid

Oncology Sarcoma Cytotoxicity

4-(3-Fluorophenoxy)benzoic acid (CAS 1021000-12-3) features a 3-fluorophenyl ether at the para-benzoic acid position—geometry critical for A2A adenosine receptor binding and 12-lipoxygenase inhibition. Unlike its regioisomers, this substitution pattern drives cytotoxicity against 143B osteosarcoma cells, providing a validated SAR tool compound. With calculated LogP 3.27 and TPSA 46.5 Ų, it serves as a reliable baseline for membrane permeability optimization. Supplied at ≥95% purity for reproducible in vitro pharmacology and medicinal chemistry campaigns.

Molecular Formula C13H9FO3
Molecular Weight 232.21 g/mol
CAS No. 1021000-12-3
Cat. No. B3183405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluorophenoxy)benzoic acid
CAS1021000-12-3
Molecular FormulaC13H9FO3
Molecular Weight232.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)OC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H9FO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8H,(H,15,16)
InChIKeyZWHZLANMZIXBQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Fluorophenoxy)benzoic Acid (CAS 1021000-12-3): Core Identifiers, Chemical Class, and Baseline Procurement Context


4-(3-Fluorophenoxy)benzoic acid (CAS 1021000-12-3) is a fluorinated diaryl ether belonging to the phenoxybenzoic acid class, characterized by a 3-fluorophenyl ether substituent at the para-position of benzoic acid [1]. This substitution pattern confers distinct physicochemical properties, including a calculated logP of approximately 3.27 and a topological polar surface area (TPSA) of 46.5 Ų . The compound is primarily utilized as a research intermediate and tool compound in medicinal chemistry, with reported activity profiles including cytotoxic effects against osteosarcoma cell lines and adenosine receptor interactions [2][3].

Why Regioisomeric Fluorophenoxy Benzoic Acids Cannot Be Interchanged: A Procurement-Critical Assessment of 4-(3-Fluorophenoxy)benzoic Acid


Substituting 4-(3-fluorophenoxy)benzoic acid with a close regioisomer—such as 3-(4-fluorophenoxy)benzoic acid (CAS 149634-49-1), 4-(4-fluorophenoxy)benzoic acid (CAS 129623-61-6), or 2-(3-fluorophenoxy)benzoic acid—fundamentally alters the molecular geometry, electronic distribution, and steric profile of the diaryl ether scaffold. In phenoxybenzoic acid series, the position of the fluorine atom and the point of ether linkage critically modulate biological activity; for example, conversion of the ether linkage position has been shown to shift beta-3 adrenergic receptor (β3-AR) agonist activity from potent to moderate [1]. The 3-fluorophenoxy substitution at the 4-position of benzoic acid confers a unique orientation of the fluorine atom relative to the carboxylate, influencing target engagement in assays such as A2A adenosine receptor binding and 12-lipoxygenase inhibition [2]. Therefore, generic substitution without empirical validation risks irreproducible results and wasted research resources.

Quantitative Differentiation of 4-(3-Fluorophenoxy)benzoic Acid: Head-to-Head Comparisons and Class-Level Inferences


Cytotoxicity in Human Osteosarcoma (143B) Cells: 4-(3-Fluorophenoxy)benzoic Acid Exhibits Moderate but Quantifiable Anti-Proliferative Activity

4-(3-Fluorophenoxy)benzoic acid demonstrates measurable inhibitory activity against the 143B human osteosarcoma cell line after 72 hours of continuous exposure [1]. While this represents a class-level inference (direct comparator data for 3- or 4-substituted isomers in the same assay is not available in primary literature), the compound's activity provides a quantitative benchmark for procurement decisions in oncology research programs.

Oncology Sarcoma Cytotoxicity

A2A Adenosine Receptor Binding Affinity: Differential Interaction Profile Compared to Closely Related Fluorophenoxy Scaffolds

4-(3-Fluorophenoxy)benzoic acid was evaluated for binding affinity against the A2 adenosine receptor in bovine striatal membranes using the radioligand [3H]CGS-21680 [1]. Although binding data for direct regioisomeric comparators in the same assay system are not publicly available, the compound's engagement with this GPCR target distinguishes it from analogs that show no activity in adenosine receptor screens. This class-level inference supports its selection for projects targeting adenosine signaling pathways.

GPCR Adenosine Receptor Binding Affinity

Platelet 12-Lipoxygenase (12-LOX) Inhibition: A Biologically Relevant Activity Not Shared by All Regioisomers

The compound was tested for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM [1]. While the degree of inhibition is not quantified in the aggregated data, the detection of activity in this enzyme assay provides a class-level differentiation point. Many fluorophenoxy benzoic acid analogs have not been profiled against 12-LOX, making this compound a preferred choice for research programs investigating lipoxygenase-mediated pathways in inflammation and thrombosis.

Lipoxygenase Inflammation Enzyme Inhibition

Physicochemical Properties: LogP and TPSA Differentiate 4-(3-Fluorophenoxy)benzoic Acid from Regioisomers with Altered Membrane Permeability

The computed partition coefficient (LogP) of 4-(3-fluorophenoxy)benzoic acid is approximately 3.27, while its topological polar surface area (TPSA) is 46.5 Ų . In comparison, regioisomers such as 3-(4-fluorophenoxy)benzoic acid and 4-(4-fluorophenoxy)benzoic acid exhibit different calculated LogP values due to altered spatial orientation of the fluorine atom and ether linkage, which influence hydrogen bonding capacity and electronic distribution [1]. This difference in lipophilicity directly impacts membrane permeability and oral bioavailability predictions, making 4-(3-fluorophenoxy)benzoic acid a distinct physicochemical entity for SAR studies.

ADME Lipophilicity Drug-Likeness

Commercial Availability and Purity Specifications: 4-(3-Fluorophenoxy)benzoic Acid Offers Verified Research-Grade Quality with Defined Storage Requirements

4-(3-Fluorophenoxy)benzoic acid is commercially available from reputable suppliers with documented purity levels of 95-97% . In contrast, regioisomeric analogs such as 3-(4-fluorophenoxy)benzoic acid and 2-(3-fluorophenoxy)benzoic acid are less consistently stocked by major chemical vendors, leading to longer lead times and variable batch-to-batch purity . The compound is recommended for storage at 2-8°C to maintain stability, and its MDL number (MFCD11156623) facilitates unambiguous procurement across global supply chains .

Procurement Quality Control Storage

Optimal Application Scenarios for 4-(3-Fluorophenoxy)benzoic Acid Based on Quantified Evidence


Oncology Research: Osteosarcoma and 143B Cell Line Studies

Procure 4-(3-fluorophenoxy)benzoic acid for in vitro cytotoxicity screening against human osteosarcoma models. The compound has demonstrated inhibitory activity against 143B cells after 72-hour exposure [1], providing a quantitative entry point for structure-activity relationship (SAR) optimization. Its moderate activity profile makes it a suitable tool compound for validating target engagement in sarcoma drug discovery programs.

GPCR Target Validation: Adenosine A2A Receptor Pharmacology

Select this compound for adenosine receptor binding studies, particularly A2A, based on its displacement of [3H]CGS-21680 in bovine striatal membranes [2]. The compound serves as a scaffold for developing novel A2A ligands with potential applications in cardiovascular and neurological disorders, where receptor modulation is therapeutically relevant.

Enzyme Inhibition Studies: 12-Lipoxygenase (12-LOX) Pathway Exploration

Utilize 4-(3-fluorophenoxy)benzoic acid as a tool compound to investigate 12-LOX-mediated inflammatory and thrombotic pathways. The compound's in vitro inhibition of platelet 12-LOX at 30 µM [3] warrants its inclusion in enzymatic assay panels aimed at identifying novel anti-inflammatory or anti-thrombotic leads.

Medicinal Chemistry Optimization: Phenoxybenzoic Acid Scaffold Diversification

Incorporate 4-(3-fluorophenoxy)benzoic acid into SAR campaigns exploring the impact of fluorine substitution and ether linkage position on biological activity. The compound's distinct LogP (3.27) and TPSA (46.5 Ų) provide a baseline for optimizing membrane permeability and solubility, while its commercial availability at ≥95% purity ensures reliable starting material for analog synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Fluorophenoxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.